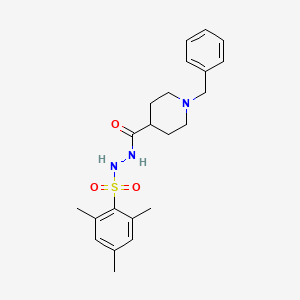
(3r,5r,7r)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r,5r,7r)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H31N3O3S and its molecular weight is 417.57. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,7r)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Convergent Synthesis of Adamantane Derivatives
Adamantane derivatives have been developed through a convergent, scalable synthesis process, demonstrating their significant role in the development of pharmaceuticals, such as 11-β-hydroxysteroid dehydrogenase-1 inhibitors. This process is high yielding and capable of delivering material for development at the kilogram scale, showcasing the compound's applicability in drug development and synthesis (Becker et al., 2008).
Broad-Spectrum Antibacterial Candidates
Research on N'-heteroarylidene-1-carbohydrazide derivatives, including adamantane-based compounds, has revealed their potential as broad-spectrum antibacterial candidates. These compounds display potent antibacterial activity with minimal inhibitory concentration (MIC) values, indicating their promise in addressing bacterial infections (Al-Wahaibi et al., 2020).
Polyamide Synthesis Incorporating Adamantyl Moieties
The synthesis of new polyamides incorporating adamantyl and diamantyl moieties into the main chain has been explored for their unique physical properties. These polyamides exhibit high glass transition temperatures and thermal stability, making them suitable for advanced materials applications (Chern et al., 1998).
Antagonist and Agonist Activities
Adamantane carboxamides have been studied for their potential as selective 5-HT2 receptor antagonists, indicating their utility in pharmacological research, especially in the development of treatments for conditions mediated by these receptors (Fujio et al., 2000).
Facile Synthesis Approaches
Efforts to develop facile synthesis methods for adamantane-1-carboxamide derivatives highlight the ongoing interest in these compounds for various scientific applications. The synthesis process aims to reduce workups and steps while achieving good yields, underscoring the importance of these compounds in chemical synthesis (Su et al., 2011).
Mechanism of Action
Target of action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of action
The mode of action would depend on the specific target that the compound interacts with. Generally, compounds like this can act as agonists or antagonists, modulating the activity of their targets .
Biochemical pathways
Again, the specific pathways affected would depend on the compound’s targets. Piperidine derivatives are involved in a wide range of biological processes, from neurotransmission to cell proliferation .
properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c26-21(22-11-17-8-18(12-22)10-19(9-17)13-22)24-14-16-3-6-25(7-4-16)29(27,28)20-2-1-5-23-15-20/h1-2,5,15-19H,3-4,6-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFICYNVVSNKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2518429.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2518430.png)
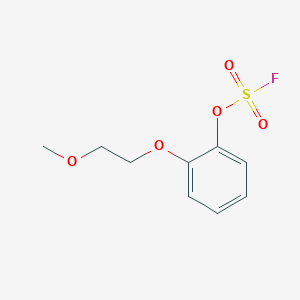
![3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2518433.png)
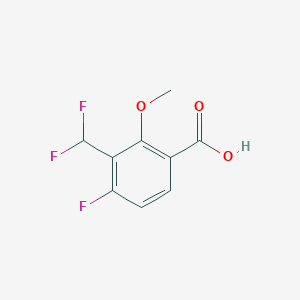


![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2518444.png)
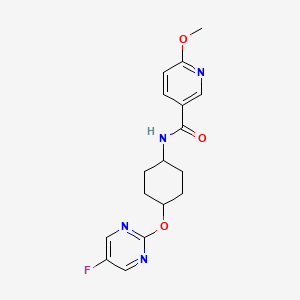
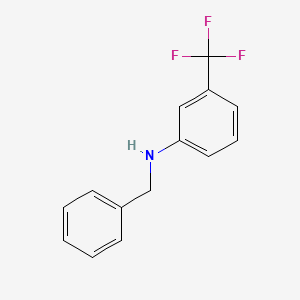
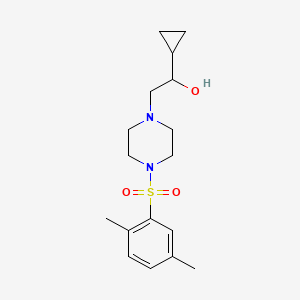
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]quinazoline](/img/structure/B2518449.png)
